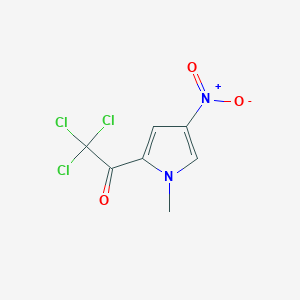
1-Boc-ピロリジン-3-カルボン酸
概要
説明
Synthesis Analysis
The synthesis of "1-Boc-pyrrolidine-3-carboxylic acid" and related compounds involves several key steps, including acylation, condensation, and protection strategies. For example, acylation of pyrrolidine derivatives has been performed using acid chlorides in the presence of Lewis acids, highlighting methods to introduce acyl groups onto the pyrrolidine ring (Jones et al., 1990). Additionally, the synthesis of related pyrrolidine compounds showcases the introduction of substituents via different synthetic routes, demonstrating the versatility of pyrrolidine chemistry (Ohtake et al., 1997).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including "1-Boc-pyrrolidine-3-carboxylic acid," has been studied using various techniques such as X-ray diffraction. These studies reveal the geometrical configuration and conformation of the molecules, contributing to our understanding of their chemical reactivity and interactions (Ma et al., 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a range of chemical reactions, underlining their reactivity and potential for functionalization. For instance, the asymmetric deprotonation of Boc-protected pyrrolidines has been used to achieve highly enantioselective syntheses, demonstrating the utility of these compounds in stereoselective synthesis (Wu et al., 1996).
科学的研究の応用
有機合成
“1-Boc-ピロリジン-3-カルボン酸”は、そのユニークな構造と反応性から、有機合成で広く用いられています . 様々な複雑な有機分子の合成において、ビルディングブロックとして機能します。
医薬品研究
この化合物は、新しい医薬品の開発に用いることができます . その構造により、様々な医薬品分子に組み込むことができ、薬効の増強や性質の変化につながる可能性があります。
材料科学
材料科学において、“1-Boc-ピロリジン-3-カルボン酸”は、ユニークな特性を持つ新しい材料の合成に用いられる可能性があります . その構造は、特定の特性を持つポリマーの形成に貢献する可能性があります。
生化学的研究
“1-Boc-ピロリジン-3-カルボン酸”は、生化学的研究において、生物系プローブや修飾剤として用いられる可能性があります . 例えば、タンパク質の構造や機能を研究するために用いることができます。
抗菌作用
この化合物は、リファブチン様スピロリファマイシンの新規シリーズの合成と抗菌評価に用いられています . これにより、新規抗生物質の開発における潜在的な用途が示唆されています。
化学研究
化学研究では、この化合物は反応機構の研究、新しい合成方法の開発、または化学の基本原理の探求に用いられる可能性があります .
Safety and Hazards
作用機序
Mode of Action
It is known that the boc group can be removed under weak or strong acidic conditions, exposing the protected amino functional group .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in most organic solvents .
Action Environment
The stability of 1-Boc-pyrrolidine-3-carboxylic acid is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protective group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
生化学分析
Biochemical Properties
It is known that this compound is used as a reactant in the synthesis of potent and highly selective ERK1,2 inhibitors . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59378-75-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)



![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)






